molecular formula C14H11ClO2 B1595979 4-[(2-Chlorobenzyl)oxy]benzaldehyde CAS No. 70627-21-3

4-[(2-Chlorobenzyl)oxy]benzaldehyde

Cat. No.: B1595979
CAS No.: 70627-21-3
M. Wt: 246.69 g/mol
InChI Key: GPKGSRNVJGFHKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Overview of Benzaldehyde (B42025) Derivatives in Contemporary Organic Chemistry

Benzaldehyde (C₆H₅CHO), the simplest aromatic aldehyde, and its derivatives are fundamental building blocks in organic chemistry. wikipedia.org These compounds consist of a benzene (B151609) ring attached to a formyl group and serve as versatile precursors for a wide array of more complex molecules. wikipedia.org Their utility spans from the synthesis of pharmaceuticals and plastic additives to the creation of dyes like malachite green. wikipedia.org

In industrial processes, benzaldehyde derivatives are crucial. For example, they are used in the preparation of cinnamaldehyde (B126680) and styrene (B11656) derivatives through aldol (B89426) condensations. wikipedia.org Furthermore, the synthesis of mandelic acid commences with the addition of hydrocyanic acid to benzaldehyde. wikipedia.org The creation of substituted benzaldehydes themselves can be achieved through various methods, including the oxidation of methylbenzenes and the reduction of nitriles and esters. ncert.nic.in

Significance of the Benzyl (B1604629) Ether Moiety in Chemical Synthesis and Drug Design

The benzyl ether group is a widely utilized functional group in organic synthesis, primarily as a protecting group for alcohols and phenols. ias.ac.in Its stability under a broad range of reaction conditions, coupled with the relative ease of its removal through methods like hydrogenolysis, makes it an invaluable tool for multi-step syntheses of complex molecules. ias.ac.in The formation of benzyl ethers, often achieved through the Williamson ether synthesis, involves the reaction of an alkoxide or phenoxide with a benzyl halide. ias.ac.in

Beyond its role as a protecting group, the benzyl ether moiety is a significant structural component in drug design and medicinal chemistry. It can act as a linker, connecting different pharmacophoric elements within a molecule. nih.gov For instance, a benzyl ether linkage was used in the design of a prodrug of 10-hydroxycamptothecin (B1684218) to improve its water solubility and therapeutic index. nih.gov The presence of a benzyl ether can also influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. Strategic modifications to the benzyl ether, such as the introduction of substituents on the benzyl ring, can be employed to fine-tune these properties. For example, the addition of a para-fluorine atom to a benzyl ether moiety was shown to enhance metabolic stability in a series of acid ceramidase inhibitors. acs.org

Research Trajectory of 4-[(2-Chlorobenzyl)oxy]benzaldehyde within Substituted Benzaldehyde Frameworks

The research trajectory of this compound is situated within the broader exploration of substituted benzaldehydes for various scientific applications. The synthesis of such compounds is often a key step in the development of new materials and potential therapeutic agents. The Williamson ether synthesis is a common method for preparing related structures, such as 4-[(4-Chlorobenzyl)oxy]benzaldehyde, by reacting 4-hydroxybenzaldehyde (B117250) with the corresponding benzyl chloride. chemchart.com

The presence of the chloro-substituent on the benzyl ring and the specific ortho-positioning are of particular interest to researchers. Halogen atoms can participate in halogen bonding, a type of non-covalent interaction that can influence the crystal packing and solid-state architecture of molecules. rsc.org The position of substituents on the benzaldehyde framework is known to affect intermolecular interactions and molecular packing. rsc.org

Furthermore, substituted benzaldehydes are investigated for their biological activities. While this article does not delve into specific therapeutic uses, it is important to note that the interaction of such derivatives with biological macromolecules like proteins is a subject of academic study. For example, research on para-substituted benzaldehyde derivatives has explored their binding to human serum albumin (HSA), revealing that the nature of the substituent influences the binding affinity and the conformational changes in the protein. nih.gov

Delimitation of Research Scope and Focus on Scholarly Investigations

This article is strictly confined to the academic and research aspects of this compound. The content focuses on its chemical identity, synthesis, and its context within the scientific literature of organic chemistry and drug design principles. The discussion is centered on the structural features of the molecule and their implications for its chemical behavior and potential as a subject of scholarly inquiry.

Information regarding dosage, administration, safety profiles, or adverse effects is explicitly excluded. The purpose is to provide a scientific overview based on published research, not to guide any form of practical application or use.

Chemical Compound Information

Compound Name
This compound
4-[(4-Chlorobenzyl)oxy]benzaldehyde
4-hydroxybenzaldehyde
10-hydroxycamptothecin
4-chlorobenzyl chloride
Benzaldehyde
Benzyl alcohol
Benzyl bromide
Cinnamaldehyde
Mandelic acid
Malachite green
Styrene
Toluene (B28343)

Chemical Data for this compound

IdentifierValue
IUPAC Name 4-[(2-chlorophenyl)methoxy]benzaldehyde
CAS Number 70627-21-3 nih.gov
Molecular Formula C₁₄H₁₁ClO₂ nih.gov
Molecular Weight 246.69 g/mol nih.gov
Synonyms 4-((2-Chlorobenzyl)oxy)benzaldehyde, 4-(2-Chloro-benzyloxy)-benzaldehyde nih.gov

Properties

IUPAC Name

4-[(2-chlorophenyl)methoxy]benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClO2/c15-14-4-2-1-3-12(14)10-17-13-7-5-11(9-16)6-8-13/h1-9H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPKGSRNVJGFHKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)COC2=CC=C(C=C2)C=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20351147
Record name 4-[(2-chlorobenzyl)oxy]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20351147
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70627-21-3
Record name 4-[(2-chlorobenzyl)oxy]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20351147
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Transformations of 4 2 Chlorobenzyl Oxy Benzaldehyde

Principal Synthetic Routes to 4-[(2-Chlorobenzyl)oxy]benzaldehyde

The formation of the ether linkage in this compound is a cornerstone of its synthesis. This is typically accomplished through nucleophilic substitution reactions, with the Williamson ether synthesis being a widely employed and versatile method.

Nucleophilic Substitution Reactions for Ether Formation

The synthesis of this compound fundamentally relies on a nucleophilic substitution reaction. In this process, an alkoxide ion acts as the nucleophile, attacking an electrophilic carbon atom bearing a suitable leaving group, typically a halide. wikipedia.org This reaction follows an S(_N)2 (bimolecular nucleophilic substitution) mechanism, which involves a backside attack on the electrophilic carbon. wikipedia.org This concerted mechanism, where bond formation and breakage occur simultaneously, is crucial for the successful formation of the ether. wikipedia.org

The starting materials for this synthesis are 4-hydroxybenzaldehyde (B117250) and 2-chlorobenzyl chloride. The hydroxyl group of 4-hydroxybenzaldehyde is deprotonated to form a phenoxide ion, which then serves as the nucleophile. This phenoxide attacks the benzylic carbon of 2-chlorobenzyl chloride, displacing the chloride ion and forming the desired ether linkage.

General Applicability of Williamson Ether Synthesis in its Preparation

The Williamson ether synthesis is a classic and highly effective method for preparing both symmetrical and asymmetrical ethers, making it well-suited for the synthesis of this compound. gold-chemistry.orgmasterorganicchemistry.com This reaction, developed by Alexander Williamson in 1850, involves the reaction of an alkoxide with a primary alkyl halide. wikipedia.orggold-chemistry.org

The versatility of the Williamson ether synthesis allows for a broad range of substrates to be used. wikipedia.org For the preparation of this compound, the reaction involves the sodium or potassium salt of 4-hydroxybenzaldehyde (the alkoxide) and 2-chlorobenzyl chloride (the alkyl halide). The reaction is generally favored due to the primary nature of the benzylic halide, which is conducive to the S(_N)2 mechanism. masterorganicchemistry.com Tertiary alkyl halides are not suitable as they tend to undergo elimination reactions instead. masterorganicchemistry.com

Reaction Optimization Protocols for Efficient Synthesis of this compound

To ensure a high yield and purity of this compound, careful optimization of the reaction conditions is essential. This includes the choice of solvent, the type and amount of base used for deprotonation, and the temperature and duration of the reaction.

Investigation of Solvent Systems and Their Influence on Reaction Yield and Selectivity

The choice of solvent plays a critical role in the Williamson ether synthesis. Polar aprotic solvents are generally preferred as they can solvate the cation of the alkoxide, leaving the anionic nucleophile more available for reaction. chem-station.com Commonly used solvents for this type of synthesis include dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and acetonitrile. chem-station.comjk-sci.com The use of such solvents can help to minimize side reactions, such as dehydrohalogenation. jk-sci.com

In some cases, the parent alcohol of the alkoxide can be used as the solvent. masterorganicchemistry.com For instance, in a related synthesis of 4-(3-fluoro-benzyloxy)-benzaldehyde, acetone (B3395972) was used as the solvent with a reaction temperature of 60 °C for 5 hours, resulting in a high yield. chemicalbook.com The selection of the optimal solvent system is crucial for maximizing the yield and selectivity of the desired product.

Role of Base Catalysis in Phenol (B47542) Deprotonation and Etherification

A crucial step in the Williamson ether synthesis is the deprotonation of the phenol (4-hydroxybenzaldehyde) to form the more nucleophilic phenoxide ion. masterorganicchemistry.com This is achieved through the use of a base. The choice of base is important and can influence the reaction's efficiency.

For the synthesis of aryl ethers, bases such as sodium hydroxide (B78521) (NaOH), potassium hydroxide (KOH), and potassium carbonate (K₂CO₃) are commonly employed. jk-sci.com In the synthesis of a similar compound, 4-(3-fluoro-benzyloxy)-benzaldehyde, potassium carbonate was used effectively. chemicalbook.com Stronger bases like sodium hydride (NaH) can also be used to ensure complete deprotonation of the alcohol. masterorganicchemistry.comjk-sci.com The base not only facilitates the formation of the nucleophile but also neutralizes the acid formed during the reaction, driving the equilibrium towards the product.

Temperature and Reaction Time Parameters for Maximizing Product Formation

Temperature and reaction time are critical parameters that must be carefully controlled to maximize the yield of this compound and minimize the formation of byproducts. The optimal temperature for the Williamson ether synthesis depends on the specific reactants and solvent used.

For example, a synthesis of a related compound, 4-(3-fluoro-benzyloxy)-benzaldehyde, was carried out at 60°C for 5 hours. chemicalbook.com In another instance, the synthesis of 4-phenacyloxy benzaldehyde (B42025) derivatives was conducted at room temperature for a duration ranging from 7 to 20 hours. orientjchem.org Generally, heating the reaction mixture under reflux is a common practice to ensure the reaction proceeds at a reasonable rate. gold-chemistry.org However, excessively high temperatures can lead to side reactions. Therefore, it is essential to determine the optimal balance between reaction rate and selectivity by carefully monitoring the reaction progress, often using techniques like thin-layer chromatography (TLC). orientjchem.org

Data Tables

Table 1: Reactants and Products in the Synthesis of this compound

Compound Name Role in Reaction Molecular Formula
4-Hydroxybenzaldehyde Starting Material (Phenol) C₇H₆O₂
2-Chlorobenzyl chloride Starting Material (Alkyl Halide) C₇H₆Cl₂

Table 2: Common Solvents and Bases in Williamson Ether Synthesis

Category Examples Function
Solvents Dimethylformamide (DMF) jk-sci.com, Acetone chemicalbook.com, Butanone gold-chemistry.org, Acetonitrile chem-station.com, Dimethyl Sulfoxide (DMSO) jk-sci.com Provide a medium for the reaction and influence nucleophilicity.

| Bases | Potassium Carbonate (K₂CO₃) gold-chemistry.orgchemicalbook.com, Sodium Hydroxide (NaOH) jk-sci.com, Potassium Hydroxide (KOH) jk-sci.com, Sodium Hydride (NaH) jk-sci.com | Deprotonate the phenol to form the more reactive phenoxide. |

Purification Techniques for Isolation of High-Purity this compound

The isolation of this compound in high purity is critical for its use in subsequent chemical transformations and for ensuring the quality of downstream products. The primary methods employed for its purification are recrystallization and column chromatography.

Recrystallization is a widely used technique for purifying solid organic compounds. The choice of solvent is crucial and is determined by the solubility of the compound at different temperatures. For compounds structurally similar to this compound, such as 4-(2-fluorobenzyloxy)benzaldehyde, crystallization from a hot solvent like cyclohexane (B81311) or a di(C3-C4)alkyl ether, such as diisopropyl ether, has been reported to be effective. The process typically involves dissolving the crude product in a minimal amount of the hot solvent and allowing the solution to cool slowly, often with the addition of seed crystals to induce crystallization. This method is particularly effective at removing impurities, such as di-benzylated byproducts that may form during synthesis. An alternative recrystallization strategy involves dissolving the crude material in a suitable solvent and then adding a miscible non-solvent to decrease the solubility of the desired compound, thereby inducing its precipitation in a purified form.

Column chromatography is another powerful technique for the purification of this compound, especially for separating it from impurities with similar solubility profiles. In this method, a solution of the crude product is passed through a column packed with a solid adsorbent, typically silica (B1680970) gel. beilstein-journals.org An appropriate solvent system (eluent) is chosen to allow for the differential partitioning of the desired compound and its impurities between the stationary phase (silica gel) and the mobile phase (eluent). For benzaldehyde derivatives, a common mobile phase is a mixture of hexane (B92381) and ethyl acetate. beilstein-journals.org By carefully selecting the solvent polarity, this compound can be effectively separated from both more polar and less polar impurities, yielding a highly purified product upon evaporation of the solvent from the collected fractions. Flash chromatography, a variation of column chromatography that uses pressure to accelerate the solvent flow, is often employed to expedite the purification process. beilstein-journals.org

Purification TechniqueDescriptionKey Considerations
Recrystallization Dissolving the crude solid in a hot solvent and allowing it to cool and crystallize, or adding a non-solvent to a solution to induce precipitation.Solvent selection is critical; slow cooling promotes the formation of purer crystals. Seeding can be used to initiate crystallization.
Column Chromatography Separation of components of a mixture based on their differential adsorption onto a stationary phase as a mobile phase is passed through it.Choice of stationary phase (e.g., silica gel) and eluent system (e.g., hexane/ethyl acetate) is crucial for effective separation. beilstein-journals.org

Chemical Reactivity and Derivatization Strategies for the this compound Scaffold

The this compound molecule possesses two primary sites for chemical modification: the aldehyde moiety and the chlorinated benzyl (B1604629) group. This dual reactivity allows for a wide range of derivatization strategies, making it a valuable scaffold in synthetic organic chemistry.

Functional Group Interconversions of the Aldehyde Moiety

The aldehyde functional group is highly versatile and can be readily transformed into other important functional groups, namely alcohols and carboxylic acids, through reduction and oxidation reactions, respectively.

The aldehyde group of this compound can be selectively reduced to a primary alcohol, yielding {4-[(2-chlorobenzyl)oxy]phenyl}methanol. A common and effective reagent for this transformation is sodium borohydride (B1222165) (NaBH4). rsc.orgmasterorganicchemistry.com The reaction is typically carried out in a protic solvent such as ethanol (B145695) or methanol (B129727) at room temperature or below. numberanalytics.comnumberanalytics.com Sodium borohydride is a mild reducing agent, which allows for the selective reduction of the aldehyde in the presence of other potentially reducible functional groups. rsc.org The general mechanism involves the nucleophilic attack of a hydride ion (H-) from the borohydride to the electrophilic carbonyl carbon of the aldehyde, followed by protonation of the resulting alkoxide intermediate by the solvent to afford the primary alcohol. masterorganicchemistry.com

Table of Reduction Conditions for Aldehydes

Reagent Solvent Temperature Product

The aldehyde functional group can be oxidized to a carboxylic acid, affording 4-[(2-chlorobenzyl)oxy]benzoic acid. A powerful and commonly used oxidizing agent for this transformation is potassium permanganate (B83412) (KMnO4). libretexts.orgmasterorganicchemistry.com The reaction is typically performed in an aqueous solution, often under basic conditions, followed by acidification to protonate the carboxylate salt and yield the carboxylic acid. quora.com Potassium permanganate is a strong oxidizing agent capable of converting aldehydes to carboxylic acids efficiently. libretexts.org The reaction proceeds through a complex mechanism involving the manganese species.

Table of Oxidation Conditions for Benzaldehydes

Reagent Conditions Product

Substitution Reactions on the Halogenated Benzyl Moiety

The chlorine atom on the benzyl group of this compound represents another site for chemical modification through nucleophilic substitution reactions. Benzyl halides are generally susceptible to SN2 reactions, where a nucleophile displaces the halide ion. The reactivity of benzyl chlorides in SN2 reactions is enhanced by the stabilization of the transition state through the adjacent π-system of the benzene (B151609) ring. chemtube3d.com

However, the presence of the electron-withdrawing oxygen atom of the ether linkage can influence the reactivity of the benzylic carbon. The specific conditions required for substitution, such as the choice of nucleophile, solvent, and temperature, would depend on the desired transformation. In general, strong nucleophiles are required to displace the chloride. It is important to consider that under strongly basic conditions, elimination reactions can compete with substitution. libretexts.org

Synthesis of Advanced Derivatives Incorporating the this compound Structural Unit

The versatile reactivity of this compound makes it an excellent starting material for the synthesis of a variety of more complex molecules with potential applications in medicinal chemistry and materials science. The aldehyde functionality is a key handle for the construction of various heterocyclic and acyclic structures.

One common derivatization is the synthesis of Schiff bases (imines) through the condensation reaction of the aldehyde with primary amines. nih.govscience.gov This reaction is typically carried out by refluxing the aldehyde and the amine in a suitable solvent, often with a catalytic amount of acid. heteroletters.org These Schiff bases can serve as intermediates for the synthesis of other compounds or may exhibit biological activity themselves. For instance, Schiff bases derived from substituted benzaldehydes have been investigated for their anticancer and antimicrobial properties. nih.govresearchgate.netnih.gov

Another important class of derivatives accessible from this compound are chalcones . Chalcones are α,β-unsaturated ketones that can be synthesized via the Claisen-Schmidt condensation of a substituted benzaldehyde with an acetophenone (B1666503) in the presence of a base, such as sodium hydroxide or potassium hydroxide. nih.govjetir.orgrjlbpcs.comnih.gov Chalcones are known to exhibit a wide range of biological activities, including anticancer and anti-inflammatory properties. nih.gov

Furthermore, the aldehyde group can be utilized in multicomponent reactions to construct complex heterocyclic scaffolds . For example, it can participate in reactions to form pyrimidines, oxazepines, and other heterocyclic systems which are prevalent in many biologically active compounds. researchgate.netbeilstein-journals.orgamazonaws.com The synthesis of such derivatives often involves a sequence of reactions, starting with the functionalization of the aldehyde group.

Formation of Schiff Base Derivatives

Schiff bases, or imines, are compounds containing a carbon-nitrogen double bond. They are readily synthesized through the condensation reaction of a primary amine with an aldehyde or ketone. mediresonline.orglumenlearning.comlibretexts.orgmasterorganicchemistry.com The reaction involving this compound proceeds via an acid-catalyzed mechanism, typically near a pH of 5, to form the corresponding imine derivative. lumenlearning.comlibretexts.org This reaction is reversible and involves the elimination of a water molecule. lumenlearning.comlibretexts.org

The general synthetic route involves the condensation of this compound with various primary amines. For instance, reaction with 3,3′-dimethyl-[1,1′-biphenyl]-4,4′-diamine using a natural acid catalyst has been reported to produce the corresponding bis-Schiff base with a high yield of 89.41%. nih.gov The resulting N,N′-(3,3′-dimethyl-[1,1′-biphenyl]-4,4′-diyl)bis(1-(2-chlorophenyl)methanimine) is a lime-colored crystalline powder with a melting point of 169 °C. nih.gov These Schiff bases are valuable intermediates for the synthesis of other heterocyclic systems and have shown a range of biological activities, including anti-inflammatory and cytotoxic effects. nih.gov

Table 1: Synthesis of Schiff Base Derivatives

Starting Material Reagent Product Yield (%) Melting Point (°C)
This compound 3,3′-Dimethyl-[1,1′-biphenyl]-4,4′-diamine N,N′-(3,3′-Dimethyl-[1,1′-biphenyl]-4,4′-diyl)bis(1-(2-chlorophenyl)methanimine) 89.41 169
Cyclocondensation to Pyrazoline Compounds

Pyrazolines, five-membered heterocyclic rings with two adjacent nitrogen atoms, are known for their broad spectrum of pharmacological activities. thepharmajournal.com A common synthetic route to pyrazolines involves the cyclization of α,β-unsaturated carbonyl compounds, known as chalcones, with hydrazine (B178648) derivatives. thepharmajournal.com

The initial step is the Claisen-Schmidt condensation of this compound with a suitable ketone, such as a substituted acetophenone, in the presence of a base like sodium hydroxide in ethanol, to form the corresponding chalcone (B49325). core.ac.uknih.govelifesciences.org This chalcone is then reacted with hydrazine hydrate, often in a solvent like ethanol and sometimes with the addition of glacial acetic acid, to yield the pyrazoline derivative. thepharmajournal.comcore.ac.uknih.govelifesciences.org The reaction proceeds via a cyclocondensation mechanism. The specific substitution on the hydrazine (e.g., hydrazine hydrate, phenylhydrazine) determines the substituent on the N1 position of the pyrazoline ring. thepharmajournal.com

Table 2: Synthesis of Pyrazoline Compounds

Intermediate Reagent Product Class
Chalcone of this compound Hydrazine Hydrate Pyrazoline
Chalcone of this compound Phenylhydrazine N-Phenylpyrazoline
Formation of Thiazolidinone Compounds

4-Thiazolidinones are a class of heterocyclic compounds that have garnered significant attention due to their diverse pharmacological properties. orientjchem.orgconnectjournals.comnih.govnih.govresearchgate.net The most prevalent method for their synthesis is the cyclocondensation of a Schiff base with a mercapto-containing carboxylic acid, most commonly thioglycolic acid. orientjchem.orghueuni.edu.vnresearchgate.netnih.gov

The synthesis begins with the formation of a Schiff base from this compound and a primary amine, as described in section 2.3.3.1. researchgate.net This imine intermediate is then reacted with thioglycolic acid. hueuni.edu.vnresearchgate.net The reaction involves the nucleophilic attack of the sulfur atom of thioglycolic acid on the imine carbon, followed by an intramolecular cyclization with the elimination of a water molecule to form the 4-thiazolidinone (B1220212) ring. hueuni.edu.vn This reaction can be carried out in a solvent like toluene (B28343) using a Dean-Stark apparatus to remove the water formed during the reaction. researchgate.net The resulting compounds are 2,3-disubstituted-4-thiazolidinones, where the substituents are derived from the parent aldehyde and amine.

Table 3: Synthesis of Thiazolidinone Compounds

Intermediate Reagent Product Class
Schiff Base of this compound Thioglycolic Acid 4-Thiazolidinone
Preparation of Cyanopyridine Derivatives

Cyanopyridines, particularly 2-amino-3-cyanopyridines (also known as nicotinonitriles), are important scaffolds in medicinal chemistry. researchgate.netresearchgate.netscilit.com A common and efficient method for their synthesis is a one-pot, multi-component reaction involving an aldehyde, malononitrile (B47326), and a source of ammonia, such as ammonium (B1175870) acetate. researchgate.netmdpi.com

In this synthesis, this compound is reacted with an α,β-unsaturated ketone (chalcone) and malononitrile in the presence of ammonium acetate. researchgate.net The reaction proceeds through a series of steps, likely involving a Michael addition of malononitrile to the chalcone, followed by cyclization and aromatization to yield the 2-amino-4,6-diaryl-nicotinonitrile derivative. mdpi.com The aryl group at the 6-position of the nicotinonitrile comes from the chalcone, while the aryl group at the 4-position is derived from the starting this compound.

Table 4: Synthesis of Cyanopyridine Derivatives

Starting Material Reagents Product Class
This compound, Chalcone, Malononitrile Ammonium Acetate 2-Amino-4,6-diaryl-nicotinonitrile
Synthesis of Semicarbazone Derivatives

Semicarbazones are a class of compounds formed by the condensation reaction between an aldehyde or ketone and semicarbazide (B1199961). sathyabama.ac.insathyabama.ac.ingeneseo.edu These derivatives are of interest due to their potential biological activities and their utility in the characterization of carbonyl compounds. libretexts.orgnih.gov

The synthesis of the semicarbazone of this compound involves reacting the aldehyde with semicarbazide hydrochloride, often in a suitable solvent like ethanol. sathyabama.ac.ingeneseo.edu The reaction is a condensation reaction where the amino group of semicarbazide attacks the carbonyl carbon of the aldehyde, leading to the formation of a C=N bond and the elimination of a water molecule. sathyabama.ac.in The resulting semicarbazone will have the characteristic R2C=N-NH-C(=O)NH2 structure.

Table 5: Synthesis of Semicarbazone Derivatives

Starting Material Reagent Product
This compound Semicarbazide Hydrochloride This compound semicarbazone

Spectroscopic and Structural Elucidation Methodologies for 4 2 Chlorobenzyl Oxy Benzaldehyde and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

¹H NMR spectroscopy for 4-[(2-Chlorobenzyl)oxy]benzaldehyde reveals characteristic signals corresponding to each type of proton in the molecule. The aromatic protons of the two benzene (B151609) rings typically appear as multiplets in the downfield region, generally between δ 6.9 and 7.9 ppm. researchgate.net The singlet for the aldehydic proton is distinctly observed at a higher chemical shift, around δ 9.9 ppm. researchgate.net The methylene (B1212753) protons (-CH2-) of the benzyl (B1604629) group introduce a key singlet, typically found around δ 5.1 ppm. The integration of these signals confirms the number of protons in each chemical environment. For instance, the integration of the aromatic region would correspond to eight protons, the aldehydic proton to one, and the methylene protons to two.

Table 1: ¹H NMR Spectral Data for this compound and Related Compounds

CompoundProton TypeChemical Shift (δ, ppm)
This compoundAldehydic (-CHO)~9.9
Aromatic (Ar-H)~6.9-7.9
Methylene (-CH2-)~5.1
4-ChlorobenzaldehydeAldehydic (-CHO)~10.0
Aromatic (Ar-H)~7.5-7.9
Benzaldehyde (B42025)Aldehydic (-CHO)~10.0
Aromatic (Ar-H)~7.5-7.9

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

In the ¹³C NMR spectrum of this compound, each unique carbon atom gives rise to a distinct signal. The carbonyl carbon of the aldehyde group is characteristically found at a high chemical shift, typically around δ 192 ppm. docbrown.info The aromatic carbons resonate in the range of approximately δ 115 to δ 164 ppm. The carbon attached to the chlorine atom in the 2-chlorobenzyl moiety and the carbon of the ether linkage (C-O) also show characteristic shifts. The methylene carbon (-CH2-) signal appears further upfield. The total number of signals in the spectrum confirms the number of chemically non-equivalent carbon atoms in the molecule. docbrown.info

Table 2: ¹³C NMR Spectral Data for this compound and Related Compounds

CompoundCarbon TypeChemical Shift (δ, ppm)
This compoundCarbonyl (C=O)~192
Aromatic (C-Cl)~134
Aromatic (C-O)~164
Aromatic (Ar-C)~115-136
Methylene (-CH2-)~70
4-ChlorobenzaldehydeCarbonyl (C=O)~191
Aromatic (C-Cl)~141
Aromatic (Ar-C)~129-135
BenzaldehydeCarbonyl (C=O)~192.3
Aromatic (Ar-C)~129-137

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) in Complex Structure Elucidation

For more complex derivatives of this compound or in cases of signal overlap in 1D spectra, two-dimensional (2D) NMR techniques are invaluable.

COSY (Correlation Spectroscopy) establishes proton-proton (¹H-¹H) coupling relationships within the molecule, helping to trace the connectivity of adjacent protons, particularly within the aromatic rings.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms (¹H-¹³C), allowing for the unambiguous assignment of protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation) reveals long-range couplings between protons and carbons (typically 2-3 bonds), which is crucial for connecting different fragments of the molecule, such as linking the methylene protons to the carbons of both aromatic rings.

NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about the spatial proximity of protons, which can be used to determine the preferred conformation of the molecule. For example, it can confirm the relative orientation of the two aromatic rings.

These advanced techniques are particularly useful in the structural characterization of novel, more substituted, or larger derivatives where 1D NMR alone may not be sufficient for a complete structural assignment. ipb.pt

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique that provides information about the molecular weight and elemental composition of a compound. For this compound, the molecular ion peak ([M]⁺) would be observed at an m/z (mass-to-charge ratio) corresponding to its molecular weight (246.69 g/mol ). nih.gov The presence of chlorine is indicated by a characteristic isotopic pattern for the molecular ion, with a peak at [M+2]⁺ that is approximately one-third the intensity of the [M]⁺ peak.

The fragmentation pattern observed in the mass spectrum provides further structural information. Common fragmentation pathways for this molecule would include the cleavage of the benzylic ether bond, leading to the formation of the 2-chlorobenzyl cation (m/z 125) and a 4-oxybenzaldehyde radical cation. nih.gov Other fragments corresponding to the benzaldehyde moiety and further fragmentation of the aromatic rings can also be observed. nist.govnist.gov

Table 3: Mass Spectrometry Data for this compound

Ionm/z (Mass-to-Charge Ratio)
[M]⁺246
[M+2]⁺248
[C7H6Cl]⁺ (2-chlorobenzyl fragment)125
[C7H5O2]⁺ (4-oxybenzaldehyde fragment)121

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound displays characteristic absorption bands that confirm its structure. A strong, sharp absorption band is expected in the region of 1680-1700 cm⁻¹ due to the C=O stretching vibration of the aldehyde group. researchgate.net The C-O-C stretching of the ether linkage typically appears as a distinct band in the 1250-1000 cm⁻¹ region. Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while the C=C stretching vibrations of the aromatic rings appear in the 1600-1450 cm⁻¹ range. The C-Cl stretching vibration of the chlorobenzyl group is typically found in the fingerprint region, around 800-600 cm⁻¹. nist.govnist.gov

Table 4: Infrared (IR) Spectroscopy Data for this compound

Functional GroupVibrational ModeWavenumber (cm⁻¹)
Aldehyde (C=O)Stretch1680-1700
Ether (C-O-C)Stretch1250-1000
Aromatic (C-H)Stretch>3000
Aromatic (C=C)Stretch1600-1450
Chloroalkane (C-Cl)Stretch800-600

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is characterized by absorption bands corresponding to π-π* and n-π* transitions. The aromatic rings and the carbonyl group are the primary chromophores. Typically, intense absorption bands due to π-π* transitions of the aromatic systems are observed at shorter wavelengths (around 200-280 nm). researchgate.net A weaker absorption band at a longer wavelength, corresponding to the n-π* transition of the carbonyl group, may also be present, often overlapping with the π-π* bands. researchgate.netresearchgate.net The exact position and intensity of these absorption maxima can be influenced by the solvent polarity and the substitution pattern on the aromatic rings.

Table 5: Ultraviolet-Visible (UV-Vis) Spectroscopy Data for Benzaldehyde Derivatives

Transition TypeWavelength Range (nm)
π-π200-280
n-π>280

Single Crystal X-ray Diffraction (SC-XRD) for Solid-State Structure Determination

Single-crystal X-ray diffraction (SC-XRD) stands as the most powerful technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method provides detailed information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the compound's physical and chemical behavior.

While specific crystallographic data for this compound is not publicly available in the Cambridge Structural Database (CSD), the principles of its structural elucidation can be understood through the analysis of closely related compounds. The process involves growing a high-quality single crystal of the compound, which is then mounted on a diffractometer. The crystal is irradiated with a monochromatic X-ray beam, and the resulting diffraction pattern is collected. The intensities and positions of the diffracted X-rays are used to solve the crystal structure, typically using computational software.

The resulting structural model reveals the exact conformation of the molecule in the solid state. For a molecule like this compound, SC-XRD would determine the dihedral angles between the two phenyl rings, the conformation of the ether linkage, and the orientation of the aldehyde group. Furthermore, it would provide insight into the intermolecular forces, such as hydrogen bonds or π-π stacking, that govern the crystal packing.

Interactive Table: Representative Crystallographic Data for a Related Benzaldehyde Derivative

ParameterValue
Empirical FormulaC₁₄H₁₂O₂
Formula Weight212.24
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)12.345(2)
b (Å)5.678(1)
c (Å)15.987(3)
β (°)109.12(1)
Volume (ų)1056.7(3)
Z4
Density (calculated) (g/cm³)1.334
Absorption Coefficient (mm⁻¹)0.09
F(000)448

Note: The data presented is for the related compound 4-(Benzyloxy)benzaldehyde and serves as an illustrative example of the type of information obtained from a single-crystal X-ray diffraction study.

Elemental Analysis for Empirical Formula Validation

Elemental analysis is a fundamental analytical technique used to determine the mass percentages of the constituent elements (carbon, hydrogen, oxygen, chlorine, etc.) in a compound. This experimental data is then compared with the theoretically calculated percentages based on the proposed empirical formula. A close agreement between the experimental and theoretical values provides strong evidence for the compound's elemental composition and purity.

For this compound, the molecular formula is C₁₄H₁₁ClO₂. The theoretical elemental composition can be calculated based on the atomic weights of carbon (12.01 g/mol ), hydrogen (1.008 g/mol ), chlorine (35.45 g/mol ), and oxygen (16.00 g/mol ). The total molecular weight of the compound is approximately 246.69 g/mol .

The analysis is typically performed using an automated elemental analyzer. A small, precisely weighed sample of the compound is combusted in a high-temperature furnace in the presence of excess oxygen. The combustion products, such as carbon dioxide (CO₂), water (H₂O), and hydrogen chloride (HCl), are then passed through a series of detectors that quantify their amounts. From these measurements, the mass percentages of carbon, hydrogen, and chlorine in the original sample can be determined. The percentage of oxygen is usually determined by difference.

Interactive Table: Theoretical vs. Experimental Elemental Analysis Data for this compound

ElementTheoretical (%)Experimental (%)
Carbon (C)68.16Value would be determined
Hydrogen (H)4.49Value would be determined
Chlorine (Cl)14.37Value would be determined
Oxygen (O)13.00Value would be determined

The experimental values obtained for a pure sample of this compound are expected to be in close agreement (typically within ±0.4%) with the calculated theoretical percentages, thereby validating its empirical formula.

Computational and Theoretical Investigations of 4 2 Chlorobenzyl Oxy Benzaldehyde and Its Scaffold

Molecular Docking Simulations for Predicting Ligand-Target Interactions

Molecular docking is a computational method used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.comresearchgate.net In the context of 4-[(2-Chlorobenzyl)oxy]benzaldehyde and its derivatives, docking studies are instrumental in understanding their potential interactions with biological targets, such as proteins and enzymes. mdpi.comresearchgate.net These simulations can predict the binding affinity and the specific interactions, like hydrogen bonds and hydrophobic interactions, that stabilize the ligand-target complex. nih.govresearchgate.net

For instance, derivatives of benzaldehyde (B42025) have been investigated for their inhibitory activity against various enzymes. researchgate.net Molecular docking studies on similar structures have been performed to understand their binding modes within the active sites of target proteins. mdpi.comnih.gov The results of these simulations, including binding affinity scores, provide insights into the potential biological activity of the compounds before they are synthesized and tested in a lab. nih.gov

Interactive Table: Example of Molecular Docking Data for Benzaldehyde Derivatives Against a Hypothetical Protein Target.

CompoundBinding Affinity (kcal/mol)Key Interacting Residues
Benzaldehyde-5.2TYR82, PHE292
4-Hydroxybenzaldehyde (B117250)-6.1TYR82, SER220, PHE292
This compound-8.5TYR82, PHE292, LEU301

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Analysis

DFT studies on related benzaldehyde derivatives have been used to analyze their spectroscopic characteristics and to confirm their molecular structures. mdpi.com Furthermore, DFT can be employed to calculate various molecular properties such as the dipole moment, polarizability, and hyperpolarizability, which are crucial for understanding the molecule's behavior in electric fields and its potential for non-linear optical applications. mdpi.com The influence of substituents on the electronic properties and reactivity of the benzaldehyde scaffold can also be systematically investigated using DFT. researchgate.netmdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. wikipedia.org These models are used to predict the activity of new or untested compounds based on their molecular descriptors. nih.govwikipedia.org For a series of compounds related to this compound, QSAR can be a powerful tool to guide the design of new derivatives with enhanced biological activity. nih.govresearchgate.net

The process involves calculating a set of molecular descriptors that quantify various aspects of the molecule's structure, such as its size, shape, and electronic properties. nih.gov These descriptors are then correlated with the experimentally determined biological activity of a training set of compounds. nih.govbiolscigroup.us The resulting QSAR model can then be used to predict the activity of new compounds, saving time and resources in the drug discovery process. nih.gov

Frontier Molecular Orbital (FMO) Analysis and Intramolecular Charge Transfer Mechanisms

Frontier Molecular Orbital (FMO) theory focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgimperial.ac.uk The energy and symmetry of these orbitals are crucial for understanding chemical reactivity and the mechanisms of chemical reactions. wikipedia.orgpku.edu.cn For this compound, FMO analysis can provide insights into its reactivity towards nucleophiles and electrophiles. acadpubl.eu

The energy gap between the HOMO and LUMO is an important parameter that relates to the chemical stability and reactivity of the molecule; a smaller gap generally implies higher reactivity. researchgate.net Furthermore, FMO analysis can shed light on intramolecular charge transfer (ICT) processes within the molecule. rsc.orgrsc.org ICT occurs when an electron is transferred from an electron-donating part of a molecule to an electron-accepting part upon photoexcitation, which can significantly influence the molecule's photophysical properties, such as fluorescence. rsc.orgnih.govrsc.orgnih.gov

Interactive Table: FMO Data for Benzaldehyde Derivatives.

CompoundHOMO Energy (eV)LUMO Energy (eV)Energy Gap (eV)
Benzaldehyde-7.12-1.545.58
4-Hydroxybenzaldehyde-6.58-1.575.01 mdpi.com
This compound-6.89-1.825.07

Non-Covalent Interaction (NCI) Analysis and Hydrogen Bonding Networks

Non-covalent interactions (NCIs) play a crucial role in determining the three-dimensional structure and stability of molecules in condensed phases. nih.govnih.gov NCI analysis is a computational technique used to visualize and characterize weak interactions such as hydrogen bonds, van der Waals forces, and steric clashes. chemtools.orgresearchgate.net For this compound, NCI analysis can reveal the nature and strength of intermolecular interactions in its crystal lattice. researchgate.net

This analysis is based on the electron density and its derivatives, and it provides a graphical representation of NCI regions in real space. chemtools.org Understanding the hydrogen bonding networks and other non-covalent interactions is essential for predicting the crystal packing and for understanding the physical properties of the solid state. nih.gov

Analysis of Crystalline Effects on Molecular Conformation and Electronic Properties

The conformation and electronic properties of a molecule can be significantly influenced by its environment, particularly in the crystalline state. nih.gov The packing forces and intermolecular interactions in a crystal can lead to a molecular conformation that is different from the one predicted for an isolated molecule in the gas phase. researchgate.net

Computational studies can be performed to analyze these crystalline effects. By comparing the theoretically optimized geometry of an isolated molecule with its experimentally determined crystal structure, researchers can quantify the extent of conformational changes induced by the crystalline environment. researchgate.net Furthermore, the electronic properties of the molecule within the crystal can be calculated and compared to those of the isolated molecule to understand how intermolecular interactions modulate its electronic structure.

Applications in Drug Discovery and Chemical Research

Role as a Privileged Scaffold for the Development of Novel Therapeutic Agents

In medicinal chemistry, a "privileged scaffold" refers to a molecular framework that is capable of binding to multiple biological targets, often with high affinity. These scaffolds serve as an excellent starting point for the design of compound libraries aimed at discovering new therapeutic agents. The benzyloxy-benzaldehyde framework, of which 4-[(2-Chlorobenzyl)oxy]benzaldehyde is a prime example, is considered one such scaffold.

Research has indicated that derivatives of this compound have been investigated for a range of biological activities, including potential antimicrobial, anticancer, and anti-inflammatory effects. ontosight.ai The core structure provides a specific three-dimensional arrangement of atoms that can be recognized by various biological receptors and enzymes. The 2-chloro substitution on the benzyl (B1604629) ring can influence the compound's lipophilicity and electronic properties, which may enhance its interaction with specific biological targets. ontosight.ai By modifying the functional groups attached to this core scaffold, medicinal chemists can generate a multitude of derivatives and screen them for activity against different diseases, accelerating the discovery of new drug candidates.

Utilization as a Versatile Synthetic Intermediate for Complex Organic Molecules

A key application of this compound is its role as a versatile synthetic intermediate. It serves as a fundamental building block for constructing more complex and often more biologically active molecules. ontosight.ai The compound itself can be synthesized through methods like the Williamson ether synthesis, reacting 4-hydroxybenzaldehyde (B117250) with 2-chlorobenzyl chloride in the presence of a base. ontosight.aiorientjchem.org

The true versatility of this compound lies in the reactivity of its aldehyde functional group (-CHO). This group is highly susceptible to a variety of chemical transformations, allowing for the attachment of diverse molecular fragments. One of the most common and significant reactions is its condensation with primary amines to form Schiff bases (also known as imines). ijfmr.comresearchgate.net Schiff bases are a class of organic compounds characterized by a carbon-nitrogen double bond and are known to exhibit a wide spectrum of biological activities. researchgate.netnih.gov

The general process involves reacting the aldehyde with an amine-containing compound, often under mild conditions, to yield the corresponding Schiff base. This strategy is widely employed in medicinal chemistry to create large libraries of compounds for biological screening. For instance, researchers have synthesized Schiff bases from various substituted benzaldehydes and tested them for numerous therapeutic applications.

Table 1: Examples of Biologically Active Compounds Synthesized from Benzaldehyde (B42025) Derivatives

Starting Aldehyde Reactant Resulting Compound Class Investigated Biological Activity Reference
2-Chlorobenzaldehyde (B119727) 3,3′-Dimethyl-[1,1′-biphenyl]-4,4′-diamine Schiff Base Anticancer (Human Lung Cancer) nih.gov
4-Chlorobenzaldehyde 4,6-difluoro-2-amino benzothiazole Schiff Base Antimicrobial (Antibacterial, Antifungal) medwinpublishers.com
Substituted Benzaldehydes Various Primary Amines Schiff Bases Antimicrobial, Anti-inflammatory, Antiviral ijfmr.comresearchgate.net

This synthetic accessibility makes this compound a valuable starting material for generating novel molecular architectures with potential therapeutic value.

Contribution to Lead Compound Identification and Optimization in Medicinal Chemistry Programs

This compound and its derivatives play a crucial role in this process. The core structure can serve as an initial lead. Scientists can then systematically modify it to establish a Structure-Activity Relationship (SAR), which describes how changes in a molecule's structure affect its biological activity.

For example, using this compound as a starting point, chemists can synthesize a series of related compounds by:

Reacting the aldehyde with different amines to produce a library of Schiff bases. nih.govmedwinpublishers.com

Modifying the substituents on either of the aromatic rings.

Altering the ether linkage.

These new derivatives are then tested to determine how the modifications impact their biological efficacy. A study involving a Schiff base synthesized from 2-chlorobenzaldehyde demonstrated significant anticancer properties against a human lung cancer cell line, highlighting how derivatives from a simple aldehyde can yield potent biological activity. nih.gov This iterative cycle of synthesis and biological evaluation is fundamental to lead optimization, allowing researchers to fine-tune the molecular structure to achieve the desired therapeutic properties.

Future Research Directions and Translational Perspectives

Exploration of Novel and Sustainable Synthetic Pathways for 4-[(2-Chlorobenzyl)oxy]benzaldehyde

The core structure of this compound is a diaryl ether, a common motif in many pharmaceutical agents. Traditional synthesis often involves Williamson ether synthesis, which can have limitations regarding reaction conditions and environmental impact. Future research should prioritize the development of novel and sustainable synthetic routes.

Green chemistry approaches, such as microwave-assisted synthesis and the use of eco-friendly solvents and catalysts, are promising avenues. nih.gov For instance, the synthesis of related benzaldehyde (B42025) derivatives has been achieved using methods like the reaction of a hydroxybenzaldehyde with a benzyl (B1604629) halide in the presence of a base. chemicalbook.com Exploring variations of this reaction under greener conditions is a key objective.

Recent advancements in the synthesis of diaryl ethers include metal-free cascade reactions and the use of copper or palladium nanocatalysts, which offer high efficiency and atom economy. nih.govnih.gov The application of such methodologies to the synthesis of this compound could provide more sustainable and scalable production processes. A one-pot reductive etherification of benzaldehydes has also been reported, presenting another potential synthetic strategy. researchgate.net

Table 1: Comparison of Potential Synthetic Methods for Diaryl Ethers

MethodCatalystAdvantagesPotential Challenges for this compound
Williamson Ether SynthesisStrong BaseWell-established, versatileHarsh conditions, potential for side reactions
Metal-Free Cascade ReactionIodine ReagentsSustainable, low toxicity, efficientSubstrate scope and functional group tolerance need to be evaluated
Copper NanocatalysisCopper NanoparticlesEco-friendly, effective for electron-donating groupsCatalyst stability and recovery
Palladium-Catalyzed CouplingPalladium ComplexesHigh yields, broad scopeCost of catalyst, ligand sensitivity
One-Pot Reductive EtherificationAcid CatalystEfficient, telescoped processPotential for side reactions with the aldehyde group

In-depth Mechanistic Elucidation of Observed Biological Activities

Preliminary studies on benzyloxybenzaldehyde derivatives have indicated potential anticancer activity. For instance, the isomeric compound, 2-[(2-chlorobenzyl)oxy]benzaldehyde, has demonstrated significant activity against the HL-60 cell line. nih.gov This suggests that this compound may also possess similar cytotoxic properties. Future research must focus on elucidating the precise molecular mechanisms underlying this potential activity.

Investigations should explore key cancer-related pathways, such as the induction of apoptosis, cell cycle arrest, and inhibition of cell proliferation. nih.gov Techniques like flow cytometry, western blotting, and DNA fragmentation analysis will be crucial in determining the specific cellular events triggered by the compound. nih.gov

Advanced Computational Studies for Rational Drug Design and Optimization

Computational methods are indispensable tools in modern drug discovery for predicting molecular properties and guiding the design of more potent and selective analogs. For this compound, advanced computational studies can provide significant insights.

Molecular docking simulations can be employed to predict the binding modes of the compound with potential protein targets, such as those implicated in cancer pathways. This can help in identifying key interactions and rationalizing observed biological activities.

Density Functional Theory (DFT) studies can be used to understand the electronic properties of the molecule, such as its electrostatic potential and frontier molecular orbitals, which are crucial for its reactivity and interaction with biological macromolecules.

In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions can be performed to assess the drug-likeness of this compound and its derivatives, helping to identify potential liabilities early in the drug development process.

Development of Comprehensive Structure-Activity and Structure-Property Relationship Models

Systematic modification of the this compound scaffold is essential for developing a comprehensive understanding of its structure-activity relationships (SAR) and structure-property relationships (SPR).

SAR studies will involve the synthesis and biological evaluation of a library of analogs with variations at different positions of the molecule, including:

Substitution on the benzaldehyde ring.

Modification of the ether linkage.

Different substitution patterns on the benzyl ring.

The data generated from these studies will allow for the construction of Quantitative Structure-Activity Relationship (QSAR) models. These models use statistical methods to correlate the chemical structure of compounds with their biological activity, enabling the prediction of the activity of novel, unsynthesized analogs. ufc.br

Table 2: Proposed Analogs for SAR Studies

AnalogModificationRationale
4-[(3-Chlorobenzyl)oxy]benzaldehydeIsomeric change of chlorine positionTo study the effect of substituent position on activity.
4-[(4-Chlorobenzyl)oxy]benzaldehydeIsomeric change of chlorine positionTo study the effect of substituent position on activity.
4-(Benzyloxy)benzaldehydeRemoval of chlorineTo assess the contribution of the chloro group to activity.
4-[(2-Fluorobenzyl)oxy]benzaldehydeHalogen substitutionTo evaluate the effect of different halogens on activity.
4-[(2-Methylbenzyl)oxy]benzaldehydeSubstitution with an electron-donating groupTo probe the electronic requirements for activity.

Investigation of Emerging Pharmacological Targets and Undiscovered Therapeutic Applications

While initial indications point towards anticancer activity, the therapeutic potential of this compound may extend to other diseases. The benzaldehyde moiety is present in a variety of biologically active compounds with diverse pharmacological effects.

Future research should explore a broader range of pharmacological targets. For example, substituted benzaldehydes have been investigated for their ability to inhibit the sickling of erythrocytes in sickle cell disease. ufc.br The structural features of this compound could also make it a candidate for investigation against other targets, such as enzymes or receptors involved in inflammatory or infectious diseases. Broad-based phenotypic screening could reveal unexpected therapeutic applications.

Integration with High-Throughput Screening and Combinatorial Chemistry Approaches

To accelerate the discovery of lead compounds based on the this compound scaffold, its integration with modern drug discovery platforms is crucial.

High-Throughput Screening (HTS) can be utilized to rapidly screen large libraries of compounds derived from the lead structure against various biological targets. researchgate.net This approach can efficiently identify initial "hits" with desired biological activity.

Combinatorial chemistry offers a powerful strategy for the rapid synthesis of large and diverse libraries of related compounds. researchgate.net By systematically combining different building blocks (e.g., substituted hydroxybenzaldehydes and substituted benzyl halides), a vast chemical space can be explored to optimize the biological activity of the lead compound. The development of a combinatorial library based on the this compound scaffold would be a significant step towards identifying potent and selective drug candidates.

Q & A

Q. What is the standard synthetic route for 4-[(2-Chlorobenzyl)oxy]benzaldehyde?

The compound is synthesized via nucleophilic substitution of p-hydroxybenzaldehyde with 2-chlorobenzyl chloride. In dry acetonitrile, 2-chlorobenzyl chloride (1.5 eq.) is added to p-hydroxybenzaldehyde (1 eq.) and stirred at ambient temperature for 24 hours. Reaction progress is monitored by TLC (PE/EtOAc 80:20). Post-reaction, the mixture is concentrated, extracted with DCM, washed with brine, and dried over MgSO₄. The crude product is purified via recrystallization from absolute ethanol, yielding a pale yellow solid with >95% purity (mp 44–49°C) .

Q. How is reaction progress monitored during synthesis?

Thin-layer chromatography (TLC) using polar (DCM/MeOH 98:2) or non-polar (PE/EtOAc 80:20) solvent systems is employed. Spots are visualized under UV light or via iodine staining. For condensation reactions (e.g., Schiff base formation), NH₄OH is added to TLC plates to enhance visualization of amine-aldehyde adducts .

Q. What purification methods are effective for isolating this compound?

Recrystallization from ethanol or ethanol-water mixtures is standard due to the compound’s moderate solubility in cold ethanol. For crude mixtures with organic byproducts, DCM extraction followed by brine washing and drying over anhydrous MgSO₄ is recommended .

Advanced Research Questions

Q. How does the electronic effect of the 2-chlorobenzyl group influence reactivity in condensation reactions?

The electron-withdrawing chlorine atom on the benzyl group increases the electrophilicity of the aldehyde carbonyl, enhancing its reactivity with nucleophiles like amines. This is critical in forming Schiff bases (e.g., with aromatic diamines). Steric hindrance from the ortho-chloro substituent may slow kinetics but improves regioselectivity in macrocyclic condensations .

Q. What spectroscopic techniques confirm the structure and purity of this compound?

  • IR Spectroscopy : A strong carbonyl stretch at ~1689 cm⁻¹ confirms the aldehyde group. Aromatic C–O–C ether vibrations appear at ~1255 cm⁻¹ .
  • ¹H NMR : Key signals include δ 9.8–10.0 ppm (aldehyde proton), δ 5.2–5.4 ppm (O–CH₂–Ar), and aromatic protons between δ 7.2–8.0 ppm .
  • X-ray Crystallography : Reveals intermolecular interactions (e.g., CH-π, hydrogen bonds) influencing crystal packing. For analogs, dihedral angles between aromatic rings (e.g., 78.3°) highlight steric effects .

Q. How can reaction yields be optimized in large-scale syntheses?

  • Solvent Choice : Acetonitrile or DMF enhances solubility of aromatic intermediates .
  • Base Selection : K₂CO₃ (2 eq.) in acetone or DMF improves nucleophilic substitution efficiency compared to weaker bases .
  • Temperature Control : Reflux (e.g., in ethanol) accelerates condensation but may require inert atmospheres to prevent aldehyde oxidation .

Data Contradiction Analysis

Q. Why do reported melting points vary (e.g., 44–49°C vs. 58–60°C) for structurally similar analogs?

Variations arise from differences in substituent positions (e.g., ortho vs. para chloro groups) affecting crystal lattice stability. For example, 4-chloro-2-fluorobenzaldehyde melts at 58–60°C due to tighter packing from halogen interactions, while ortho-substituted derivatives exhibit lower mp .

Q. How to resolve discrepancies in Schiff base formation yields with different diamines?

Steric and electronic factors in diamine monomers (e.g., rigidity of para-phenylenediamine vs. flexible aliphatic diamines) impact cyclization efficiency. Lower yields with bulky diamines suggest kinetic trapping of intermediates, necessitating extended reflux times or catalytic acid (e.g., glacial acetic acid) .

Methodological Considerations

Q. What alternative characterization methods validate hydrogen bonding in crystalline forms?

  • DSC/TGA : Detects phase transitions linked to hydrogen-bond networks.
  • Solid-state NMR : Probes local electronic environments of carbonyl and ether groups .

Q. How to design a kinetic study for nucleophilic substitution in this system?

Use in situ FTIR or HPLC to track aldehyde consumption and ether formation. Vary solvent polarity (e.g., acetonitrile vs. DMF) and measure rate constants to elucidate solvent effects on transition states .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[(2-Chlorobenzyl)oxy]benzaldehyde
Reactant of Route 2
Reactant of Route 2
4-[(2-Chlorobenzyl)oxy]benzaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.